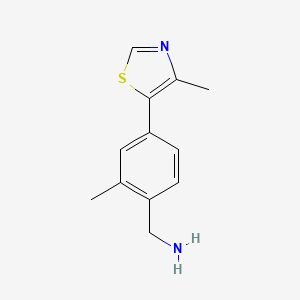
(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine is an organic compound with the molecular formula C11H12N2S It is characterized by the presence of a thiazole ring, a phenyl ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions to form 2-aminothiazole.
Introduction of the Methyl Group: The methyl group is introduced by methylation of the thiazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Phenyl Ring: The thiazole derivative is then coupled with a phenyl ring through a Suzuki coupling reaction using a palladium catalyst.
Formation of Methanamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halide or alkoxide derivatives.
Scientific Research Applications
(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with essential metabolic pathways, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Methylthiazol-5-yl)phenyl)methanamine: Similar structure but lacks the 2-methyl group.
(3-(2-methyl-1,3-thiazol-4-yl)phenyl)methanamine: Similar structure with a different position of the methyl group on the thiazole ring.
(4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine dihydrochloride: Similar structure with an additional hydrochloride group.
Uniqueness
(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine is unique due to the specific positioning of the methyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, leading to different pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
[2-methyl-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H14N2S/c1-8-5-10(3-4-11(8)6-13)12-9(2)14-7-15-12/h3-5,7H,6,13H2,1-2H3 |
InChI Key |
NOAKIESNFFJSTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N=CS2)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


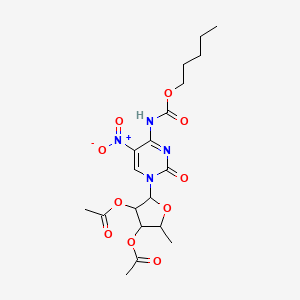
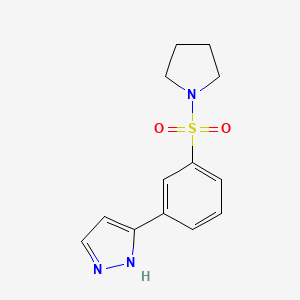
![6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12073838.png)


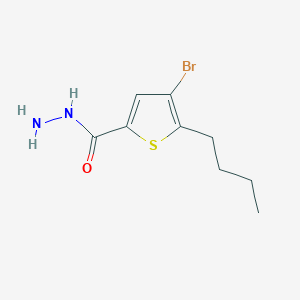

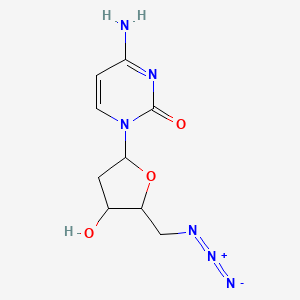

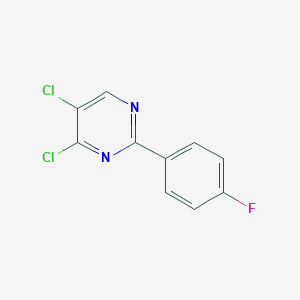
![1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12073874.png)
![7-(2-C-Methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12073877.png)
![1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12073882.png)
![[2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxidanylidene-3H-purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12073891.png)
